6-(5-bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(5-bromothiophen-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2S/c9-6-2-1-5(14-6)4-3-7(12)11-8(13)10-4/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCZSYXIMIXHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(5-Bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula: C11H8BrN2O3
- Molecular Weight: 303.152 g/mol
- CAS Registry Number: 1368710-34-2
- IUPAC Name: this compound
Antimicrobial Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis and disruption of cell membrane integrity.
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, a case study reported that compounds with similar structures inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G1 phase.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to antiproliferative effects on rapidly dividing cells.
Case Studies
- Antimicrobial Efficacy
- Study: Evaluation of antimicrobial properties against E. coli and S. aureus.
- Results: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
- Anticancer Activity
- Study: Assessment of cytotoxicity on MCF-7 and HeLa cells.
- Results: IC50 values were determined to be 25 µM for MCF-7 and 30 µM for HeLa cells after 48 hours of treatment.
Data Tables
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 6-(5-bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been synthesized and tested for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them promising candidates for further development as anticancer agents .
1.2 Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, which positions it as a potential lead compound for developing new antimicrobial therapies .
1.3 Mechanism of Action
The mechanism underlying its biological activity is believed to involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, some studies suggest that the compound may act by interfering with nucleic acid synthesis or protein function in microbial cells .
Material Science
2.1 Organic Semiconductors
this compound has been explored as a building block in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating this compound into device architectures can enhance charge transport and overall device efficiency .
2.2 Polymer Composites
In material science, this compound has been utilized in the development of polymer composites. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, leading to advanced materials suitable for various industrial applications .
Organic Synthesis
3.1 Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can undergo various chemical transformations to yield more complex structures. For instance, it can participate in nucleophilic substitution reactions or cyclization processes to form novel heterocyclic compounds .
3.2 Reaction Pathways
The compound's reactivity allows for multiple synthetic pathways:
- Substitution Reactions: The bromine atom can be replaced by various nucleophiles under basic conditions.
- Cyclization Reactions: It can be used to synthesize other heterocycles through cyclization reactions involving different reagents .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyrimidine-2,4-dione Derivatives
The 6-arylthio substitution pattern is critical for activity in HIV reverse transcriptase (RT) inhibition. Key analogs from the evidence include:
Table 1: Comparison of 6-Arylthio Pyrimidine-2,4-diones
Key Observations :
- Bromothiophene vs. Phenyl Groups : The bromothiophene substituent introduces a heteroaromatic ring with bromine, enhancing electronegativity and steric hindrance compared to phenyl or fluorophenyl groups. This may improve binding to hydrophobic enzyme pockets (e.g., HIV RT or PPO) .
- Trifluoromethyl vs.
Fused-Ring Pyrimidine Derivatives
Pyrido[2,3-d]pyrimidine-2,4-diones (e.g., compounds 6a–d in ) feature fused pyridine-pyrimidine systems. These compounds exhibit distinct electronic properties, with HOMO-LUMO gaps ranging from 3.91–4.10 eV, suggesting lower reactivity compared to non-fused analogs like the target compound .
Comparison Highlights :
- Fused vs. Non-Fused Systems: Fused systems (e.g., pyrido[2,3-d]pyrimidines) often show enhanced planarity and π-π stacking interactions, critical for enzyme inhibition (e.g., adenosine kinase) . The target compound’s non-fused structure may offer greater conformational flexibility.
- Biological Activity : Fused derivatives in were studied for anti-inflammatory and kinase inhibitory roles, whereas the bromothiophene analog may target viral enzymes or microbial proteins .
Antimicrobial Thieno[2,3-d]pyrimidinediones
Thieno[2,3-d]pyrimidinediones (e.g., ) share structural similarities with the target compound due to their sulfur-containing heterocycles. For example, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione showed moderate activity against P. aeruginosa (MIC < streptomycin) .
Key Differences :
- Substituent Position: The target compound’s bromothiophene is at the 6-position, whereas thieno derivatives incorporate fused thiophene rings. This distinction affects molecular recognition in antimicrobial targets like TrmD .
- Halogen Effects : Bromine’s larger atomic radius compared to fluorine (e.g., in 12h) may enhance hydrophobic interactions in bacterial membranes .
Bis-Pyrimidinediones and Multi-Substituted Analogs
describes bis(pyrimidine-2,4-dione) derivatives (e.g., 1a–28a ) synthesized via aldehyde-uracil condensation. These compounds exhibit dual pyrimidine cores, contrasting with the target compound’s single-core structure .
Functional Implications :
- Dual Binding Sites: Bis-derivatives may target dimeric enzyme interfaces (e.g., HIV capsid proteins), while mono-substituted analogs like the target compound likely engage single active sites .
- Synthetic Complexity: Bis-compounds require optimized reaction conditions (e.g., 1:1 aldehyde-uracil ratios), whereas mono-substituted derivatives are synthetically more straightforward .
Preparation Methods
Barbituric Acid Derivative Functionalization
One common approach starts from barbituric acid, which is a pyrimidine-2,4(1H,3H)-dione derivative. The preparation involves:
- Enolizable C-H activation of barbituric acid to enable substitution at the 6-position.
- One-pot reactions with brominated thiophene intermediates or nitroketene dithioacetals to introduce the 5-bromothiophen-2-yl group.
For example, a mild one-pot reaction in ethanol media involving barbituric acid and 5-bromothiophene derivatives can yield this compound derivatives with good yields and substrate availability.
Suzuki Cross-Coupling Method
A highly efficient and widely used method is the Suzuki cross-coupling reaction , which couples a halogenated pyrimidine or thiophene derivative with an aryl boronic acid.
- The synthesis begins with preparing a suitable pyrimidine-2,4-dione intermediate bearing a halogen (e.g., bromine) at the 6-position or a brominated thiophene at the 5-position.
- Using palladium catalysts (e.g., Pd(PPh3)4), the brominated thiophene ring is coupled with the pyrimidine core under optimized solvent and base conditions.
- Solvent-free conditions have been reported to improve yields significantly (up to 90%) and reduce purification steps.
Reaction Conditions Optimization
Optimization studies indicate:
- Solvent choices such as 1,4-dioxane, toluene, or their mixtures with water affect yields.
- Bases like potassium carbonate or cesium carbonate are commonly used.
- Palladium catalysts are essential, with Pd(PPh3)4 being effective.
- Temperature control (often reflux) and reaction time are critical for maximizing product yield.
Representative Preparation Procedure
Spectral and Analytical Data Supporting Preparation
- IR spectroscopy confirms the presence of characteristic carbonyl groups (C=O) of the pyrimidine-2,4-dione at ~1630–1670 cm⁻¹.
- NMR spectroscopy shows signals corresponding to the thiophene protons and the pyrimidine ring hydrogens, with chemical shifts consistent with substitution at the 6-position.
- Mass spectrometry confirms molecular weight consistent with brominated thiophene substitution.
Research Findings and Comparative Analysis
- The one-pot reaction involving barbituric acid and bromothiophene derivatives offers a straightforward, mild, and efficient route with good yields and ease of purification.
- Suzuki coupling provides a versatile and high-yielding method, especially when optimized with solvent-free conditions, reducing reaction time and purification complexity.
- The choice of catalyst, solvent, and base is critical to maximize yields and minimize by-products.
- The bromine atom on the thiophene ring facilitates cross-coupling reactions, making it a valuable synthetic handle for further derivatization.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| One-pot reaction with barbituric acid | Barbituric acid, 5-bromothiophene derivative, ethanol | Mild, room temp to reflux | 60–80% | Simple, mild, good substrate scope | Moderate yield, limited scope |
| Suzuki cross-coupling | Halogenated pyrimidine or thiophene, aryl boronic acid, Pd catalyst, base | Reflux, solvent-free or mixed solvents | Up to 90% | High yield, versatile, scalable | Requires palladium catalyst |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
